5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde
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Overview
Description
5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde is a complex organic compound that belongs to the class of benzaldehydes and chromen-2-ones. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a chromen-4-yl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxy-2-hydroxybenzaldehyde with 6-methyl-4-chromenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzoic acid.
Reduction: 5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde
- 5-Hydroxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde
- 5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzoic acid
Uniqueness
5-Methoxy-2-(6-methyl-2-oxo-2H-chromen-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
820209-61-8 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-methoxy-2-(6-methyl-2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O4/c1-11-3-6-17-16(7-11)15(9-18(20)22-17)14-5-4-13(21-2)8-12(14)10-19/h3-10H,1-2H3 |
InChI Key |
KEGYLZCPOQFFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C=C(C=C3)OC)C=O |
Origin of Product |
United States |
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